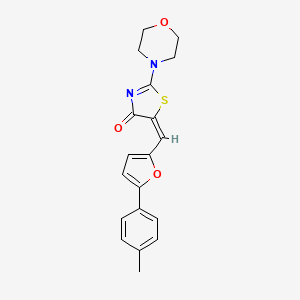
(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-2-morpholino-5-((5-(p-tolyl)furan-2-yl)methylene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique molecular structure that combines a morpholino group with a thiazole moiety, linked to a furan ring. The biological implications of such compounds are significant, particularly in the realms of antimicrobial and anticancer activities.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
Biological Activity Overview
Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities, including:
-
Antimicrobial Activity
- Thiazole compounds have demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- In vitro studies on similar thiazole derivatives have reported effective antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong potency .
-
Anticancer Activity
- Compounds with thiazole and furan moieties have been evaluated for their anticancer effects. For instance, related compounds have shown cytotoxicity against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .
- The mechanism of action often involves the induction of apoptosis and the disruption of cell cycle progression in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Morpholino Group : Enhances solubility and bioavailability.
- Thiazole Ring : Known for its role as a pharmacophore in various bioactive compounds.
- Furan and p-Tolyl Substituents : These groups contribute to the lipophilicity and overall stability of the compound, which are crucial for its interaction with biological targets .
Antimicrobial Evaluation
In a study evaluating various thiazole derivatives, including those structurally related to this compound, significant antibacterial activity was noted against multiple strains. The compounds were tested using the broth microdilution method, revealing that some derivatives had MIC values comparable to or better than established antibiotics .
Anticancer Studies
A series of thiazole derivatives were synthesized and tested for their anticancer properties. Notably, certain compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating promising potential for further development . The apoptotic effects were confirmed through flow cytometry and DNA fragmentation assays .
Data Tables
| Biological Activity | Compound | MIC/IC50 Values | Target Organisms/Cell Lines |
|---|---|---|---|
| Antibacterial | (E)-2-morpholino... | 0.22 - 0.25 μg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| Anticancer | Similar Thiazoles | < 10 μM | Breast, Colon, Lung Cancer Cell Lines |
Propiedades
IUPAC Name |
(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-2-4-14(5-3-13)16-7-6-15(24-16)12-17-18(22)20-19(25-17)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPMZUAARSQGKI-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














